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Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromopyridin-2-
ol as a versatile precursor in the synthesis of pharmaceutical compounds, particularly kinase

inhibitors. This document details key synthetic transformations, provides adaptable

experimental protocols, and visualizes reaction workflows and relevant biological signaling

pathways.

Introduction
3-Bromopyridin-2-ol is a valuable heterocyclic building block in medicinal chemistry. The

presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position offers

orthogonal handles for functionalization. The pyridine core is a prevalent motif in numerous

biologically active molecules. The bromine atom is particularly amenable to palladium-

catalyzed cross-coupling reactions, enabling the construction of complex molecular

architectures. This allows for the synthesis of diverse libraries of compounds for screening and

lead optimization in drug discovery programs targeting kinases such as Epidermal Growth

Factor Receptor (EGFR) and Glycogen Synthase Kinase-3 (GSK-3).

Key Synthetic Applications
3-Bromopyridin-2-ol serves as a key starting material for the synthesis of substituted pyridin-

2-ol derivatives through several powerful cross-coupling reactions. These reactions are
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fundamental in modern pharmaceutical synthesis for the creation of carbon-carbon and carbon-

nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine

core and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of

biaryl structures commonly found in kinase inhibitors.

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the

introduction of a wide range of primary and secondary amines at the 3-position of the pyridine

ring. This is crucial for accessing key interactions within the ATP-binding site of many kinases.

Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and

a terminal alkyne. The resulting alkynylpyridines are versatile intermediates that can be further

elaborated into various heterocyclic systems.

Data Presentation
The following tables summarize typical reaction conditions for the key cross-coupling reactions

of 3-bromopyridin-2-ol. Please note that these are general conditions and may require

optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridin-2-ol with Arylboronic Acids
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Parameter Value

Reactants

3-Bromopyridin-2-ol 1.0 eq

Arylboronic Acid 1.1 - 1.5 eq

Catalyst System

Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ (1-5 mol%)

Ligand (if needed) PPh₃, SPhos, XPhos (2-10 mol%)

Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq)

Solvent Dioxane/Water, Toluene/Water, or DMF

Temperature 80-110 °C

Reaction Time 2-24 hours

Typical Yield 60-95%

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridin-2-ol with Amines
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Parameter Value

Reactants

3-Bromopyridin-2-ol 1.0 eq

Amine 1.1 - 1.5 eq

Catalyst System

Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

Ligand BINAP, Xantphos, or RuPhos (2-10 mol%)

Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-3 eq)

Solvent Toluene, Dioxane, or THF

Temperature 80-110 °C

Reaction Time 4-24 hours

Typical Yield 50-90%

Table 3: Sonogashira Coupling of 3-Bromopyridin-2-ol with Terminal Alkynes
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Parameter Value

Reactants

3-Bromopyridin-2-ol 1.0 eq

Terminal Alkyne 1.2 - 1.5 eq

Catalyst System

Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ (2-5 mol%)

Co-catalyst CuI (5-10 mol%)

Base Et₃N or DIPEA (2-4 eq)

Solvent DMF or THF

Temperature Room Temperature to 100 °C

Reaction Time 3-12 hours

Typical Yield 70-96%

Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations of 3-
bromopyridin-2-ol. These protocols are adaptable and may require optimization for specific

substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
Objective: To synthesize 3-aryl-pyridin-2-ol derivatives.

Materials:

3-Bromopyridin-2-ol

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a dry Schlenk flask, add 3-bromopyridin-2-ol (1.0 mmol), the desired arylboronic acid

(1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).

Add K₂CO₃ (2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL).

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 3-

aryl-pyridin-2-ol.

Protocol 2: General Procedure for Buchwald-Hartwig
Amination
Objective: To synthesize 3-amino-pyridin-2-ol derivatives.

Materials:

3-Bromopyridin-2-ol

Amine (primary or secondary)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene (anhydrous and degassed)

Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a glovebox or under an inert atmosphere, add 3-bromopyridin-2-ol (1.0 mmol), Pd₂(dba)₃

(0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

Add NaOtBu (1.4 mmol).
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Add the amine (1.2 mmol).

Add anhydrous, degassed toluene (10 mL).

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction

progress by TLC.

After cooling to room temperature, quench the reaction by the slow addition of saturated

aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira
Coupling
Objective: To synthesize 3-alkynyl-pyridin-2-ol derivatives.

Materials:

3-Bromopyridin-2-ol

Terminal alkyne

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF, anhydrous and degassed)

Ethyl acetate
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Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 3-bromopyridin-2-ol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3

mol%), and CuI (0.06 mmol, 6 mol%).

Evacuate and backfill the flask with an inert gas.

Add anhydrous and degassed DMF (8 mL) and Et₃N (2 mL).

Add the terminal alkyne (1.2 mmol) dropwise.

Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50-60 °C if the

reaction is sluggish. Monitor by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Visualizations
Experimental and Synthetic Workflows
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Caption: Synthetic pathways from 3-bromopyridin-2-ol.
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Caption: General experimental workflow for cross-coupling.

Signaling Pathways
The derivatives of 3-bromopyridin-2-ol are potent modulators of various kinase signaling

pathways implicated in diseases like cancer and neurodegenerative disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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